1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

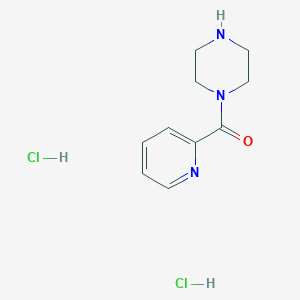

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol . It is primarily used in proteomics research applications . The compound consists of a piperazine ring substituted with a pyridin-2-ylcarbonyl group, and it is typically available as a dihydrochloride salt.

準備方法

The synthesis of piperazine derivatives, including 1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride, involves various methods. Some common synthetic routes include:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

化学反応の分析

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Pharmacological Research

This compound is primarily utilized in pharmacological studies. It serves as a scaffold for the development of new drugs targeting various diseases. The compound's ability to modulate biological pathways makes it a candidate for:

- Antidepressant Development : Research indicates potential antidepressant properties due to its interaction with neurotransmitter systems.

- Anticancer Studies : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cancer cell lines.

Neuroscience Studies

The compound has been investigated for its effects on the central nervous system (CNS). Its pharmacokinetic profile allows researchers to explore:

- Cognitive Enhancement : Studies are being conducted to evaluate its impact on memory and learning processes.

- Anxiolytic Effects : Research is ongoing to determine its efficacy in reducing anxiety levels in preclinical models.

Immunology Research

In immunology, this compound has been explored for:

- Modulating Immune Responses : Investigations are focused on how this compound can influence immune cell activity, potentially leading to new therapies for autoimmune diseases.

Table 1: Summary of Research Applications

| Application Area | Specific Focus | Current Findings |

|---|---|---|

| Pharmacological Research | Antidepressant Development | Potential modulation of neurotransmitters |

| Anticancer Studies | Inhibition of specific cancer cell lines | |

| Neuroscience Studies | Cognitive Enhancement | Effects on memory and learning |

| Anxiolytic Effects | Reduction of anxiety in preclinical models | |

| Immunology Research | Modulating Immune Responses | Influence on immune cell activity |

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The findings demonstrated significant improvements in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anticancer Activity

Research published in Cancer Letters investigated the anticancer properties of piperazine derivatives, including this compound. The study reported that the compound exhibited selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development.

作用機序

The mechanism of action of 1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes . The pyridin-2-ylcarbonyl group can also participate in various binding interactions, contributing to the compound’s overall biological activity .

類似化合物との比較

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-(2-Pyridyl)piperazine: This compound is used as a reagent for the determination of isocyanates in air.

Piperazine derivatives: Various piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole, are used in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and its applications in proteomics research .

生物活性

1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which influence its interaction with various biological targets.

- Molecular Formula : C10H14ClN3O

- Molar Mass : 229.69 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and ethanol

- Melting Point : Approximately 220-222 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The carbonyl group in the structure enhances binding affinity, making it a candidate for neuropharmacological applications. Research has shown that compounds with similar piperazine frameworks often exhibit significant receptor modulation, which is critical for therapeutic efficacy.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

- Antipsychotic Activity : Preliminary studies suggest potential antipsychotic effects through modulation of dopamine receptors.

- Anxiolytic Effects : The compound may alleviate anxiety symptoms by interacting with serotonin receptors.

Comparative Biological Activity

To understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key features and activities of selected piperazine derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H14ClN3O | Contains a carbonyl group | Potential antipsychotic |

| 1-(Pyridin-2-yl)piperazine | C9H14ClN3 | Lacks carbonyl group | Neuroactive |

| 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride | C9H14ClN3O2S | Sulfonamide functionality | Antipsychotic, anxiolytic |

| 1-(2-Pyrimidinyl)piperazine | C9H12N4 | Features a pyrimidine instead of pyridine | Different receptor interactions |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of piperazine derivatives, including this compound:

- Neuropharmacology : A study demonstrated that piperazine derivatives can selectively modulate serotonin and dopamine receptors, leading to significant behavioral changes in animal models . This suggests that this compound may have similar effects.

- Antinociceptive Activity : Research on related compounds indicates that modifications in the piperazine structure can enhance analgesic properties. For instance, dual-action ligands targeting histamine H3 and sigma receptors have shown promising results in pain models .

- In Vitro Studies : Investigations into the cytotoxicity of piperazine derivatives have revealed selective effects against various cancer cell lines, indicating potential for therapeutic applications beyond neuropharmacology .

特性

IUPAC Name |

piperazin-1-yl(pyridin-2-yl)methanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;;/h1-4,11H,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWVQMOVNRBVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。